1-(Thietan-3-ylamino)propan-2-ol
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Overview
Description
1-(Thietan-3-ylamino)propan-2-ol is a chemical compound with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol . It is a thietane derivative, which is a class of important aliphatic four-membered thiaheterocycles . Thietanes are known for their presence in various biological and pharmaceutical compounds .
Preparation Methods
The synthesis of 1-(Thietan-3-ylamino)propan-2-ol can be achieved through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Chemical Reactions Analysis
1-(Thietan-3-ylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols .
Scientific Research Applications
1-(Thietan-3-ylamino)propan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities and interactions with various biomolecules . In medicine, thietane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities . In the industry, thietanes are used as intermediates in the synthesis of sulfur-containing compounds .
Mechanism of Action
The mechanism of action of 1-(Thietan-3-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, thietane derivatives are known to interact with various enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Thietan-3-ylamino)propan-2-ol can be compared with other similar compounds, such as propranolol and metoprolol, which are also propanolamines . the presence of the thietane ring in this compound makes it unique and potentially imparts different biological activities . Similar compounds include 1-(4-Methylphenoxy)-3-(propan-2-ylamino)propan-2-ol and other thietane derivatives .
Properties
Molecular Formula |
C6H13NOS |
---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
1-(thietan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C6H13NOS/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3 |
InChI Key |
VITMYXWOTRRJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)O |
Origin of Product |
United States |
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